(E)-22-ethoxydocos-13-en-1-amine
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Overview
Description
13-Docosen-1-amine, (Z)-, ethoxylated: is a chemical compound with the molecular formula C24H49NO. It is characterized by the presence of a long aliphatic chain with a primary amine group and an ethoxylated segment. This compound is notable for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosen-1-amine, (Z)-, ethoxylated typically involves the ethoxylation of 13-Docosen-1-amine. The process begins with the preparation of 13-Docosen-1-amine, which can be synthesized through the hydrogenation of erucic acid to yield 13-Docosen-1-ol, followed by amination to form 13-Docosen-1-amine. The ethoxylation step involves reacting 13-Docosen-1-amine with ethylene oxide under controlled conditions, typically in the presence of a catalyst such as potassium hydroxide, to introduce ethoxy groups.
Industrial Production Methods: Industrial production of 13-Docosen-1-amine, (Z)-, ethoxylated is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired degree of ethoxylation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 13-Docosen-1-amine, (Z)-, ethoxylated can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: The primary amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or secondary amines.
Scientific Research Applications
Chemistry: 13-Docosen-1-amine, (Z)-, ethoxylated is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its amphiphilic nature.
Medicine: The compound’s surfactant properties are explored in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Industrially, 13-Docosen-1-amine, (Z)-, ethoxylated is used in the production of detergents, emulsifiers, and lubricants. Its ability to stabilize emulsions makes it valuable in the cosmetics and personal care industries.
Mechanism of Action
The mechanism of action of 13-Docosen-1-amine, (Z)-, ethoxylated is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The ethoxylated segment enhances its solubility in water, while the long aliphatic chain interacts with hydrophobic substances, facilitating their dispersion in aqueous media.
Comparison with Similar Compounds
13-Docosen-1-amine, (Z)-: This compound lacks the ethoxylated segment, making it less soluble in water compared to its ethoxylated counterpart.
13-Docosen-1-amine, (E)-, ethoxylated: The (E)-isomer has a different spatial arrangement, which can affect its physical properties and reactivity.
Uniqueness: 13-Docosen-1-amine, (Z)-, ethoxylated is unique due to its combination of a long aliphatic chain and an ethoxylated segment, providing both hydrophobic and hydrophilic properties. This dual nature makes it highly effective as a surfactant in various applications.
Properties
Molecular Formula |
C24H49NO |
---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
(E)-22-ethoxydocos-13-en-1-amine |
InChI |
InChI=1S/C24H49NO/c1-2-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25/h6,8H,2-5,7,9-25H2,1H3/b8-6+ |
InChI Key |
HZWZIGLSNJCMDK-SOFGYWHQSA-N |
Isomeric SMILES |
CCOCCCCCCCC/C=C/CCCCCCCCCCCCN |
Canonical SMILES |
CCOCCCCCCCCC=CCCCCCCCCCCCCN |
Origin of Product |
United States |
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